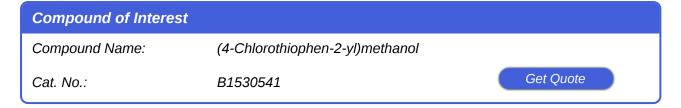


# Commercial Suppliers and Technical Guide for (4-Chlorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**(4-Chlorothiophen-2-yl)methanol** is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene ring system is a key structural motif in a variety of biologically active compounds. This technical guide provides an in-depth overview of commercial suppliers, a detailed synthetic protocol, and its application in the development of kinase inhibitors.

## **Commercial Availability**

A number of chemical suppliers offer **(4-Chlorothiophen-2-yl)methanol** for research and development purposes. The purity and available quantities can vary, and pricing is often available upon request. Below is a summary of some commercial sources.



Supplier	CAS Number	Purity	Available Quantities
AOBChem	233280-30-3	95%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g (Backordered, China stock delivered in 7-10 days)[1]
Aladdin Scientific Corporation	193602-41-4	≥97%	1g
CHIRALEN	1807212-33-4	98%	100mg, 250mg, 1g
BLD Pharm	193602-41-4	≥97% (typical)	Inquire for details

**Physicochemical Properties** 

Property	Value
Molecular Formula	C5H5ClOS[2][3]
Molecular Weight	148.61 g/mol [2]
IUPAC Name	(4-chlorothiophen-2-yl)methanol[2]
CAS Number	233280-30-3[2]
Appearance	Not specified, likely an oil or low-melting solid
Storage	2-8°C, sealed in a dry environment[1]

## **Synthesis Protocol**

The synthesis of **(4-Chlorothiophen-2-yl)methanol** can be achieved through the reduction of a suitable carbonyl precursor, such as 4-chlorothiophene-2-carbaldehyde. The following is a representative experimental protocol.

Reaction: Reduction of 4-chlorothiophene-2-carbaldehyde

Reagents and Materials:



- 4-chlorothiophene-2-carbaldehyde
- Sodium borohydride (NaBH4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH4Cl)
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- · Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Dissolution: In a round-bottom flask, dissolve 4-chlorothiophene-2-carbaldehyde in methanol at 0°C (ice bath) with stirring.
- Reduction: Slowly add sodium borohydride to the solution in portions. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.



• Purification: Filter the solution and concentrate it under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

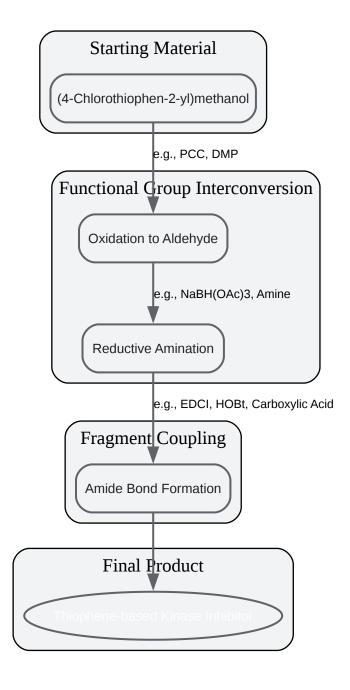
## Application in Drug Discovery: A Building Block for Kinase Inhibitors

The thiophene scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[6] **(4-Chlorothiophen-2-yl)methanol** serves as a crucial intermediate in the synthesis of more complex molecules targeting these pathways.

For instance, derivatives of this compound can be elaborated to form N-(thiophen-2-yl)benzamides, which have been identified as potent inhibitors of the BRAF V600E mutant kinase, a key driver in many melanomas.[4] The synthesis of such inhibitors often involves the conversion of the hydroxymethyl group of **(4-Chlorothiophen-2-yl)methanol** to other functionalities, such as an amine or a carboxylic acid, to enable coupling with other molecular fragments.

Below is a generalized workflow for the utilization of **(4-Chlorothiophen-2-yl)methanol** in the synthesis of a hypothetical kinase inhibitor.





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Caption: Synthetic workflow for a kinase inhibitor.

### **Safety Information**

(4-Chlorothiophen-2-yl)methanol is classified as harmful and an irritant.[2]

Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin
and serious eye irritation. May cause respiratory irritation.[2]



 Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (4-Chlorothiophen-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1530541#commercial-suppliers-of-4-chlorothiophen-2-yl-methanol]

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